Ortho OCF3/OCF2H Arrangement and Lipophilicity Tuning
The target compound places the -OCF3 group at position 2 ortho to the -OCF2H group at position 5. This ortho relationship is structurally distinct from isomers such as 1,3-dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene (CAS 1803806-84-9), which has these groups in a meta configuration . The -OCF2H group is known to interconvert between a polar and a lipophilic conformation via bond rotation; an ortho electron-withdrawing group like -OCF3 can restrict this rotation and stabilize one conformation, providing a tunable lipophilicity profile that is inaccessible to meta-substituted isomers [1].
Comparator: Meta OCF3/OCF2H isomer lacks steric/electronic bias
| Evidence Dimension | Conformational flexibility and lipophilicity control |
|---|---|
| Target Compound Data | Ortho OCF3/OCF2H arrangement; potential to bias OCF2H conformation |
| Comparator Or Baseline | Meta OCF3/OCF2H isomer (CAS 1803806-84-9); no direct steric/electronic bias on OCF2H rotation |
| Quantified Difference | Quantitative logP data for these specific isomers is not available in the public domain at the time of analysis. The difference is inferred from established conformational principles. |
| Conditions | Computational analysis of OCF2H rotational barriers; experimental logP measurements in octanol/water systems |
Why This Matters
Procurement of the correct ortho isomer is critical for medicinal chemistry programs exploring lipophilicity-lowering strategies, as even a single positional shift can erase the desired conformational control and lead to misleading structure-activity relationship (SAR) data.
- [1] Huchet, Q. A., et al. (2017). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 71(6), 384–389. View Source
